
4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is a chemical compound that belongs to the indene family It is characterized by the presence of a bromine atom, a carbonyl group, and an aldehyde group attached to the indene ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde typically involves the bromination of 1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction conditions often include room temperature or slightly elevated temperatures to facilitate the bromination process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures and environmental considerations are also crucial in industrial settings to handle bromine and other reagents.
化学反応の分析
Types of Reactions
4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carboxylic acid.
Reduction: 4-Bromo-1-hydroxy-2,3-dihydro-1H-indene-2-carbaldehyde.
Substitution: 4-Substituted-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde derivatives.
科学的研究の応用
4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Utilized in the production of advanced materials, such as polymers and dyes, due to its unique structural properties.
作用機序
The mechanism of action of 4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde depends on its specific application. In biochemical assays, it may act as a substrate or inhibitor for certain enzymes, interacting with the active site and affecting the enzyme’s activity. The molecular targets and pathways involved vary based on the context of its use.
類似化合物との比較
Similar Compounds
1-Oxo-2,3-dihydro-1H-indene-2-carbaldehyde: Lacks the bromine atom, making it less reactive in substitution reactions.
4-Chloro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and applications.
4-Fluoro-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde: Contains a fluorine atom, which can influence the compound’s electronic properties and reactivity.
Uniqueness
4-Bromo-1-oxo-2,3-dihydro-1H-indene-2-carbaldehyde is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.
特性
分子式 |
C10H7BrO2 |
|---|---|
分子量 |
239.06 g/mol |
IUPAC名 |
7-bromo-3-oxo-1,2-dihydroindene-2-carbaldehyde |
InChI |
InChI=1S/C10H7BrO2/c11-9-3-1-2-7-8(9)4-6(5-12)10(7)13/h1-3,5-6H,4H2 |
InChIキー |
STFFBBBKSGPDTI-UHFFFAOYSA-N |
正規SMILES |
C1C(C(=O)C2=C1C(=CC=C2)Br)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


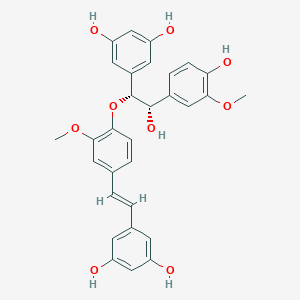
![(4R)-5-[(tert-Butoxy)carbonyl]-5-azaspiro[2.4]heptane-4-carboxylic acid](/img/structure/B13068247.png)
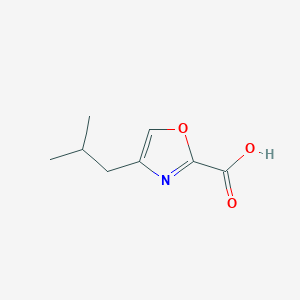
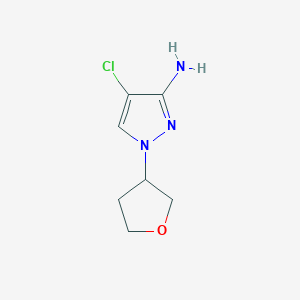
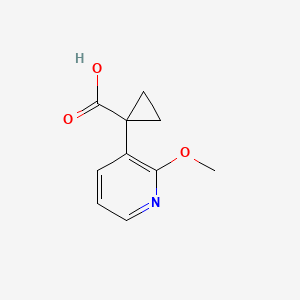
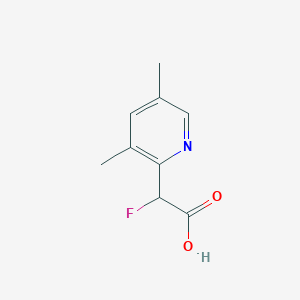
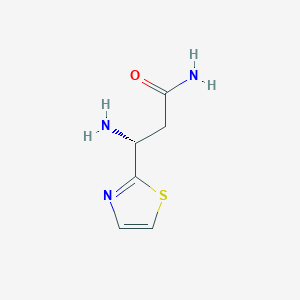
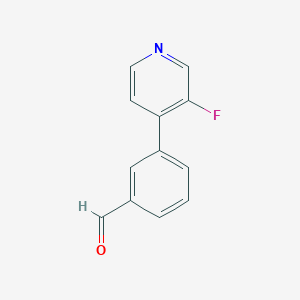
![2-Ethoxy-7-hydroxy-4H,5H-[1,2,4]triazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068281.png)
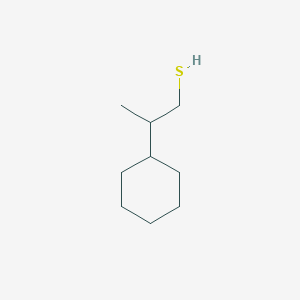
![3-Iodo-2-methyl-4H,5H-pyrazolo[1,5-a]pyrimidin-5-one](/img/structure/B13068288.png)
![3-[(2-Iodocyclopentyl)oxy]oxetane](/img/structure/B13068303.png)
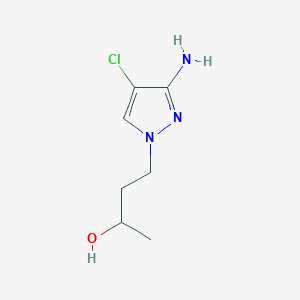
![Methyl 6-methyl-2-azaspiro[4.5]decane-4-carboxylate](/img/structure/B13068323.png)
